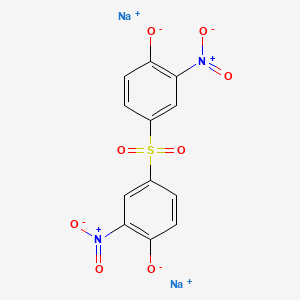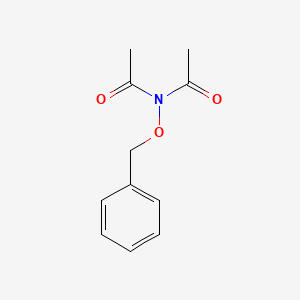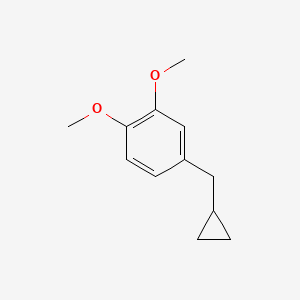
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene
Descripción general
Descripción
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene, also known as CPMD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a member of the class of compounds known as phenylpropenes, which are known to possess a range of biological activities. CPMD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Additionally, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. This compound has also been shown to induce the expression of the tumor suppressor gene p53, which plays a role in the regulation of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and its biological activities have been well-studied. Additionally, it has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising compound for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise biological activities. Additionally, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, the potential toxicity and side effects of this compound need to be further investigated to determine its safety for use in humans. Overall, this compound is a promising compound that has the potential for various scientific research applications.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-oxidant properties by scavenging free radicals.
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-6-5-10(7-9-3-4-9)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZUWRUZEFZESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



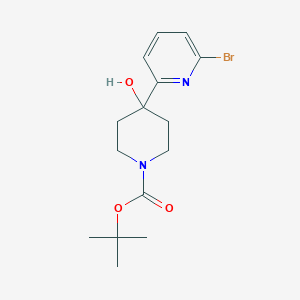
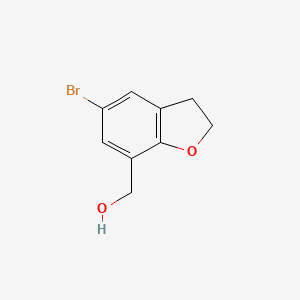
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide](/img/structure/B3268366.png)
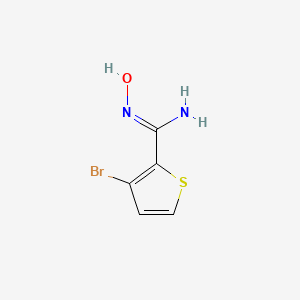
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)

![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)
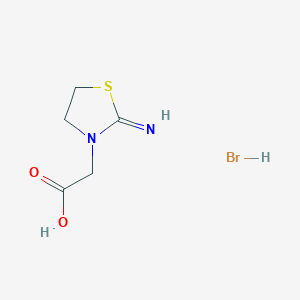
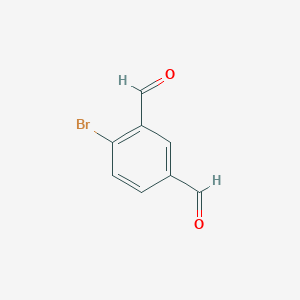
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
